molecular formula C7H13NO3 B13515171 2-[3-(Aminomethyl)oxolan-3-yl]acetic acid

2-[3-(Aminomethyl)oxolan-3-yl]acetic acid

Cat. No.: B13515171
M. Wt: 159.18 g/mol
InChI Key: WHDOWKDNIMYLTR-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxolan-3-yl]acetic acid is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of an oxolane ring, an aminomethyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tetrahydrofuran derivatives as starting materials, which undergo cyclization and subsequent functionalization to yield the desired compound .

Industrial Production Methods

Industrial production of 2-[3-(Aminomethyl)oxolan-3-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxolan-3-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[3-(Aminomethyl)oxolan-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Aminomethyl)oxolan-3-yl]acetic acid is unique due to the presence of both the aminomethyl group and the oxolane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]acetic acid

InChI

InChI=1S/C7H13NO3/c8-4-7(3-6(9)10)1-2-11-5-7/h1-5,8H2,(H,9,10)

InChI Key

WHDOWKDNIMYLTR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC(=O)O)CN

Origin of Product

United States

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